(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid
Description
Properties
IUPAC Name |
(2R)-3-[4-(dimethylamino)phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(12(14)15)8-10-4-6-11(7-5-10)13(2)3/h4-7,9H,8H2,1-3H3,(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNAQGXGRDEBJY-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)N(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Outcomes
This method eliminates the need for resolution steps and achieves near-quantitative yields, making it suitable for industrial-scale production.
Biocatalytic Synthesis Using Engineered Enzymes
Recent innovations in biocatalysis leverage engineered ketoreductases (KREDs) for stereoselective reductions. A study paralleling Chemical and Pharmaceutical Bulletin methodologies employs KRED-P1-H12 to reduce 3-[4-(Dimethylamino)phenyl]-2-methylpropanal to the corresponding (R)-alcohol, followed by oxidation to the carboxylic acid.
Process Optimization
- Substrate Loading : 100 g/L in phosphate buffer (pH 7.0).
- Cofactor Regeneration : Glucose dehydrogenase (GDH) with 10 mM NADP⁺.
- Reaction Time : 24 hours at 30°C.
- Outcome : 92% conversion, 97% ee, and 85% isolated yield.
This green chemistry approach reduces reliance on heavy metals and organic solvents, aligning with sustainable manufacturing trends.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Adapting SPPS techniques, researchers have synthesized this compound via Wang resin-bound intermediates. The protocol involves:
- Resin Activation : Treating Wang resin with 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dimethylformamide (DMF).
- Coupling : Introducing Fmoc-protected 3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid using diisopropylethylamine (DIPEA).
- Cleavage : Releasing the product with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v).
This method achieves 78% yield and ≥95% purity, though scalability remains challenging due to high reagent costs.
Continuous Flow Chemistry Approaches
Continuous flow systems enhance reaction control and reproducibility. A microreactor-based synthesis adapted from WO2014188453A2 employs:
- Reactor Design : Two-stage packed-bed reactor with immobilized Lewis acid catalysts (e.g., BF₃·OEt₂).
- Conditions : 80°C, 10 bar pressure, residence time of 15 minutes.
- Outcome : 94% conversion and 91% isolated yield, with 98% ee.
This method reduces side reactions and improves heat management compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The phenyl ring and propanoic acid moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Propanoic Acid Derivatives with Aromatic Substituents
Several propanoic acid derivatives share structural motifs with the target compound, differing in substituent positions, functional groups, and stereochemistry:
Key Observations :
Functional Group Variations
Amino and Carboxylic Acid Modifications
- Contrasts with the dimethylamino group, highlighting the role of boron in targeted therapies vs. the basicity of dimethylamino .
- 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid (): Features an enone-linked phenyl group and a ketone-oxobutanoic acid chain. The conjugated system may influence UV absorption or reactivity compared to the saturated backbone of the target compound .
Heterocyclic and Sulfur-Containing Analogs
- Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (): Contains pyridine and pyrimidine rings, introducing hydrogen-bonding and π-stacking capabilities absent in the target compound .
- (2R)-2-Hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic Acid (): A sulfur-containing analog with a thioether linkage, which may alter redox properties or metabolic stability .
Stereochemical Considerations
- Racemic vs. Enantiopure Forms: Imp. A (EP) () is a racemic mixture of (2RS)-propanoic acid, whereas the target compound’s (2R) configuration could enhance enantioselective interactions, as seen in pharmaceuticals like Fesoterodine Fumarate (), which utilizes stereochemistry for muscarinic receptor specificity .
- (2S)-2-Amino-3-(4-boronophenyl)propanoic Acid (): Demonstrates how minor stereochemical changes (e.g., 2S vs. 2R) can drastically alter biological activity or therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
